molecular formula C11H15NO2 B13262193 (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid

Cat. No.: B13262193
M. Wt: 193.24 g/mol
InChI Key: YBIJIOITROSVBG-JTQLQIEISA-N
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Description

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a phenyl ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically starts with the preparation of a suitable precursor, such as a substituted benzaldehyde, which is then subjected to a series of reactions including amination and carboxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or nickel.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of acids or bases as catalysts, with reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-phenylpropanoic acid: Lacks the methyl groups on the phenyl ring, leading to different chemical and biological properties.

    (3S)-3-amino-3-(4-methylphenyl)propanoic acid: Has a single methyl group on the phenyl ring, which can affect its reactivity and interactions.

    (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid: The position of the methyl groups can influence the compound’s steric and electronic properties.

Uniqueness

The presence of two methyl groups on the phenyl ring of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid makes it unique compared to its analogs. These methyl groups can enhance its hydrophobic interactions and influence its reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

YBIJIOITROSVBG-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](CC(=O)O)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(=O)O)N)C

Origin of Product

United States

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